molecular formula C7H13FN2O B8609770 2-Amino-2-(fluoromethyl)-5-methoxypentanenitrile CAS No. 80930-98-9

2-Amino-2-(fluoromethyl)-5-methoxypentanenitrile

Cat. No. B8609770
M. Wt: 160.19 g/mol
InChI Key: DFGUZQOWXCGBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05614557

Procedure details

Under an atmosphere of nitrogen, 3-methoxypropyl magnesium chloride is prepared from 3-methoxy-1-chloropropane (5.43 g, 50 mmol, prepared according to Haworth and Perkin, Chem. Zentralblatt II 1271 (1912) and magnesium turnings (1.22 g, 50 mmol) in dry THF (50 ml). The mixture is heated under reflux for 3 hours, then cooled to -30° C. and a solution of fluoroacetonitrile (2.95 g, 50 mmol) in THF (30 ml) is added during 20 minutes. After keeping the mixture at -30° C. for 1/2 hour more, a solution of sodium cyanide (4.9 g, 100 mmol) and ammonium chloride (8.09 g, 150 mmol) in water (100 mL), previously cooled to 0° C., is added and the mixture is stirred for 3/4 hours at room temperature. After saturating with sodium chloride, the THF layer is separated and the aqueous phase is extracted twice with ether. After drying (Na2SO4), the combined organic extracts are evaporated to give 2-fluoromethyl-2-amino-5-methoxyvaleronitrile (4.0 g) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
4.9 g
Type
reactant
Reaction Step Five
Quantity
8.09 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5]Cl.[Mg:7].[F:8][CH2:9][C:10]#[N:11].[C-:12]#[N:13].[Na+].[Cl-:15].[NH4+]>C1COCC1.O>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][Mg:7][Cl:15].[F:8][CH2:9][C:10]([NH2:11])([CH2:5][CH2:4][CH2:3][O:2][CH3:1])[C:12]#[N:13] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCCl
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.22 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
2.95 g
Type
reactant
Smiles
FCC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
4.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
8.09 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3/4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at -30° C.
CUSTOM
Type
CUSTOM
Details
for 1/2 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
After saturating with sodium chloride
CUSTOM
Type
CUSTOM
Details
the THF layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts are evaporated

Outcomes

Product
Name
Type
product
Smiles
COCCC[Mg]Cl
Name
Type
product
Smiles
FCC(C#N)(CCCOC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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